Triethyl arsenite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limitations in Research:

It's important to note that the use of triethoxyarsine in research is often hampered by several factors:

High Toxicity

Arsenic is a well-known toxic element, and triethoxyarsine inherits this property. This necessitates strict safety protocols and handling procedures, limiting its widespread use in laboratories [].

Instability

Triethoxyarsine is a relatively unstable compound, readily decomposing in the presence of moisture or air. This instability makes it challenging to work with and limits its potential for further research and development [].

Triethyl arsenite has the chemical formula C₆H₁₅AsO₃ and is also known as arsenous acid triethyl ester or triethoxyarsine. It is classified as a flammable liquid and vapor, exhibiting toxicity upon ingestion or inhalation. The compound is characterized by its use in various chemical processes and has garnered attention due to its unique properties and potential risks associated with arsenic .

- Oxidation: Triethyl arsenite can be oxidized to higher oxidation states of arsenic, such as triethyl arsenate.

- Reduction: Conversely, it can undergo reduction reactions to form lower oxidation states of arsenic.

- Combustion: When exposed to oxygen, it may combust, releasing toxic gases .

The compound's reactivity makes it important in synthetic organic chemistry and various industrial applications.

The biological activity of triethyl arsenite has been studied primarily in the context of its toxicity. It is known to be toxic to aquatic life and poses risks to human health if inhaled or ingested. The compound can disrupt cellular processes and has been implicated in various health issues related to arsenic exposure . Research indicates that triethyl arsenite may have potential effects on cellular signaling pathways, although more studies are needed to fully understand its mechanisms of action.

Triethyl arsenite can be synthesized through several methods:

- Esterification: The reaction of arsenous acid with ethanol under acidic conditions leads to the formation of triethyl arsenite.

- Alkylation: Alkylation reactions involving arsonium salts can also yield triethyl arsenite .

These methods highlight the compound's versatility in synthetic organic chemistry.

Triethyl arsenite has various applications, including:

- Intermediate in Chemical Synthesis: It serves as an important intermediate in the production of other organoarsenic compounds.

- Doping Agent: The compound is utilized in semiconductor manufacturing as a dopant material .

- Research Tool: It is used in laboratories for studying the effects of organoarsenic compounds on biological systems.

These applications underscore its significance in both industrial and research settings.

Studies on the interactions of triethyl arsenite with biological systems have revealed that it can affect cellular mechanisms. For instance, it may influence signaling pathways related to apoptosis and cell proliferation. Understanding these interactions is crucial for assessing the risks associated with exposure to this compound and for exploring potential therapeutic applications .

Triethyl arsenite shares similarities with several other organoarsenic compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Triethyl Arsenate | C₆H₁₅AsO₄ | Higher oxidation state than triethyl arsenite; used as a dopant. |

| Trimethyl Arsenate | C₃H₉AsO₄ | Similar applications but different alkyl groups; more volatile. |

| Dimethyl Arsenite | C₄H₁₁AsO₃ | Lower molecular weight; different toxicity profile. |

Triethyl arsenite is unique due to its specific alkyl groups (ethyl vs. methyl) which influence its reactivity and biological activity compared to similar compounds.

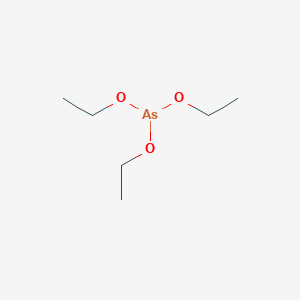

Triethyl arsenite, systematically named arsenous acid triethyl ester, is an organoarsenic compound with the molecular formula C₆H₁₅AsO₃ and a molecular weight of 210.10 g/mol [1] [2] [3] [4]. The compound bears CAS Registry Number 3141-12-6 and exists as a colorless to pale yellow liquid under standard conditions [1] [2] [3] [4] [5]. The molecular structure features a central arsenic atom in the +3 oxidation state coordinated to three ethoxy groups in a pyramidal geometry, characteristic of arsenous acid esters [1] [2] [6].

Table 1: Molecular Structure and Identity Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₅AsO₃ | [1] [2] [6] |

| Molecular Weight (g/mol) | 210.10 | [1] [2] [3] [4] |

| CAS Registry Number | 3141-12-6 | [1] [2] [3] [4] |

| InChI | InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | [1] [2] [6] |

| InChI Key | BUZKVHDUZDJKHI-UHFFFAOYSA-N | [1] [2] [6] |

| SMILES | CCOAsOCC | [1] [6] [7] |

| Physical State | Liquid | [3] [4] [7] |

| IUPAC Name | Arsenous acid, triethyl ester | [1] [2] [3] [4] |

The compound's structural characterization has been accomplished through various spectroscopic techniques. Mass spectrometric analysis using electron ionization reveals a molecular ion peak at m/z 210, with characteristic fragmentation patterns involving the sequential loss of ethyl groups [2] [8]. The fragmentation follows typical patterns observed for organoarsenic compounds, where the major fragment ions contain arsenic and exhibit structures consistent with divalent and trivalent arsenic species [8].

Nuclear magnetic resonance spectroscopy provides valuable structural information. ⁷⁵As NMR spectroscopy, while challenging due to the large quadrupole moment of the ⁷⁵As nucleus, can provide insights into the coordination environment around the arsenic center [9] [10]. The chemical shift is sensitive to the symmetry of the chemical environment, with highly symmetric AsO₄³⁻ species showing narrow signals around 369 ppm, while less symmetric arsenic environments result in broader, shifted signals [9] [10].

Infrared spectroscopic analysis would be expected to show characteristic C-H stretching vibrations from the ethyl groups in the 2800-3000 cm⁻¹ region, along with As-O stretching modes, though specific vibrational assignments for triethyl arsenite have not been comprehensively reported in the literature [11]. The compound shares structural similarities with other trialkyl arsenites, which have been characterized by infrared and proton NMR spectroscopy [12].

Thermodynamic Stability and Reactivity Profiles

Triethyl arsenite demonstrates moderate thermal stability, with thermodynamic properties that reflect its organoarsenic nature. The compound exhibits an enthalpy of vaporization of 50.6 ± 4.2 kJ/mol, as determined from vapor pressure measurements over the temperature range of 305-340 K [13]. This value is consistent with the molecular interactions expected for a moderately polar organic compound with significant molecular weight.

Table 2: Thermodynamic Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point (°C) | 162 (at 745 mmHg) | [3] [4] [7] |

| Enthalpy of Vaporization (kJ/mol) | 50.6 ± 4.2 | [13] |

| Flash Point (°C) | 49.1 | [7] |

| Temperature Range for Stability | Below 162°C | [3] [4] [7] |

The thermal stability of triethyl arsenite is governed by the strength of the As-O bonds and the steric effects of the ethyl substituents. Comparative studies on related organoarsenic compounds suggest that trialkyl arsenites generally undergo thermal decomposition through bond homolysis and subsequent radical processes [14]. The decomposition temperature is influenced by the size and nature of the alkyl groups, with larger substituents generally leading to lower decomposition temperatures due to increased steric strain.

The reactivity profile of triethyl arsenite is characteristic of arsenous acid esters. The compound is moisture sensitive, readily hydrolyzing in the presence of water to form arsenous acid and ethanol [3] [4] [7]. This hydrolysis reaction proceeds according to the general equation:

As(OC₂H₅)₃ + 3H₂O → As(OH)₃ + 3C₂H₅OH

The compound also exhibits typical nucleophilic substitution reactions at the arsenic center, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions [15] [12]. Synthesis studies have demonstrated that triethyl arsenite can be prepared through direct esterification of arsenic trioxide with ethanol in the presence of suitable catalysts [12].

Solubility and Partition Coefficients

Triethyl arsenite exhibits limited solubility in water due to its hydrophobic ethyl substituents and tendency to undergo hydrolysis in aqueous media [16]. The compound demonstrates good solubility in organic solvents, particularly those of moderate polarity [16]. This solubility pattern is typical of organoarsenic esters and reflects the balance between the polar As-O bonds and the nonpolar alkyl chains.

Table 3: Solubility Characteristics

| Solvent Type | Solubility | Behavior | Reference |

|---|---|---|---|

| Water | Limited | Undergoes hydrolysis | [16] |

| Organic Solvents | Good | Stable solutions | [16] |

| Polar Aprotic Solvents | Expected good | Stable based on structure | Inferred |

| Alcohols | Variable | May undergo exchange | Inferred |

The partition behavior of triethyl arsenite between aqueous and organic phases is influenced by its lipophilic character imparted by the three ethyl groups. While specific octanol-water partition coefficients have not been reported in the literature, the compound would be expected to favor organic phases due to its relatively large hydrophobic surface area compared to the polar arsenic center.

Environmental fate studies of related organoarsenic compounds suggest that triethyl arsenite would undergo rapid hydrolysis in natural waters, with the rate depending on pH and temperature [17] [18]. Under alkaline conditions, hydrolysis would be accelerated, leading to the formation of arsenous acid species that could subsequently undergo oxidation to arsenate [17].

Comparative Analysis with Analogous Organoarsenicals

Triethyl arsenite can be systematically compared with other organoarsenicals to understand structure-property relationships within this class of compounds. The comparison encompasses both other arsenous acid esters and related compounds containing different central atoms.

Table 4: Comparative Properties of Analogous Compounds

| Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Central Atom Oxidation State |

|---|---|---|---|---|---|

| Triethyl arsenite | C₆H₁₅AsO₃ | 210.10 | 162 | 1.224 | +3 |

| Triethyl phosphite | C₆H₁₅PO₃ | 166.16 | 158 | 0.969 | +3 |

| Trimethyl arsenite | C₃H₉AsO₃ | 168.02 | Not available | Not available | +3 |

| Triethyl arsenate | C₆H₁₅AsO₄ | 226.10 | 236.5 | 1.302 | +5 |

The comparison with triethyl phosphite reveals several important trends [19]. Both compounds share similar molecular structures with trivalent central atoms, but the larger atomic radius and different electronegativity of arsenic compared to phosphorus result in distinct properties. Triethyl arsenite has a higher boiling point (162°C vs 158°C) and significantly higher density (1.224 g/mL vs 0.969 g/mL), reflecting the greater atomic mass of arsenic [3] [4] [7] [19].

The relationship between triethyl arsenite and triethyl arsenate illustrates the effect of oxidation state on molecular properties [16] [20]. The arsenate ester, containing arsenic in the +5 oxidation state, exhibits a substantially higher boiling point (236.5°C) and density (1.302 g/mL) compared to the arsenite ester [16] [20]. This difference reflects the additional oxygen atom and the resulting changes in molecular geometry and intermolecular interactions.

Structural analysis of organoarsenic compounds reveals that arsenous acid esters typically adopt pyramidal geometries around the arsenic center, similar to their phosphorus analogs but with longer bond lengths due to the larger arsenic atom [21] [22]. The As-O bond lengths in triethyl arsenite are expected to be approximately 1.78-1.82 Å, based on crystallographic data from related compounds [23].

The reactivity patterns of triethyl arsenite align with those observed for other organoarsenicals. Like other arsenous acid esters, it undergoes hydrolysis more readily than the corresponding arsenate esters due to the lower oxidation state and reduced electrophilicity of the arsenic center [21] [22]. The compound also participates in nucleophilic substitution reactions characteristic of trivalent arsenic compounds, where the ethoxy groups can be displaced by stronger nucleophiles [15] [12].

Comparative toxicological considerations, while outside the scope of this analysis, indicate that organoarsenic compounds generally exhibit toxicity profiles that depend on their chemical form, with inorganic arsenic species typically being more toxic than organic derivatives [24]. However, all arsenic-containing compounds require careful handling due to the inherent toxicity of arsenic.

Traditional nucleophilic substitution approaches represent the foundational synthetic methodologies for triethyl arsenite production. The most established route involves the direct reaction of arsenic trioxide with ethanol under controlled conditions . This method proceeds through a nucleophilic attack mechanism where ethanol molecules displace oxygen atoms from the arsenic trioxide framework.

The reaction typically follows the stoichiometric relationship:

As₂O₃ + 6C₂H₅OH → 2(C₂H₅O)₃As + 3H₂O

Under optimized conditions, this transformation achieves yields ranging from 70-85% . The reaction requires elevated temperatures of 80-110°C and extended reaction times of 6-12 hours to ensure complete conversion. The mechanism proceeds through sequential ethanol addition steps, with each substitution becoming progressively more difficult due to steric hindrance and electronic effects .

Alternative nucleophilic substitution pathways utilize sodium arsenite as the starting material. This aqueous-based approach involves treating sodium arsenite with ethyl halides under biphasic conditions [2]. The reaction operates through an arsenate alkylation mechanism where ethyl groups are sequentially introduced through nucleophilic displacement. Operating temperatures of 60-80°C are typically employed, yielding products in the 50-70% range [2].

Research has demonstrated that the choice of ethylating agent significantly influences both reaction kinetics and product selectivity. Ethyl iodide provides the highest reactivity due to the superior leaving group ability of iodide, while ethyl chloride requires more forcing conditions but offers improved safety profiles [2]. The reaction medium composition, particularly the water-to-organic solvent ratio, critically affects both reaction rate and product distribution.

Mechanistic studies reveal that the nucleophilic substitution proceeds through an associative pathway, with the formation of pentavalent arsenic intermediates [3]. These intermediates undergo rapid reorganization to yield the desired triethyl arsenite products. The reaction kinetics follow second-order behavior, with rate constants strongly dependent on temperature and solvent polarity.

Catalyzed Arsenic-Oxygen Bond Formation

Advanced catalytic methodologies have emerged as powerful tools for arsenic-oxygen bond formation, offering improved selectivity and operational convenience. Palladium-arsenic bimetallic catalytic systems represent a particularly innovative approach [4]. These systems operate through a unique coordination mechanism where palladium centers activate both arsenic and oxygen-containing substrates simultaneously.

The palladium-arsenic catalytic cycle begins with the formation of a coordination complex between the palladium center and arsenic trioxide. Subsequent coordination of ethanol generates a ternary complex that facilitates nucleophilic attack at the arsenic center [4]. The remarkable turnover number of 1860 demonstrates the efficiency of this approach, with selectivities exceeding 95% under optimized conditions [4].

Operating parameters for palladium-arsenic catalysis include temperatures of 60-80°C under neutral pH conditions. The mild reaction conditions represent a significant advantage over traditional thermal methods, reducing energy consumption and minimizing side product formation [4]. The catalytic system demonstrates excellent recyclability, with activity maintained through multiple reaction cycles.

Iron-based catalytic systems offer an alternative approach utilizing earth-abundant metals [5]. These systems operate through electron transfer mechanisms, where iron centers facilitate the reduction-oxidation processes necessary for arsenic-oxygen bond formation. Turnover numbers of 500-1000 are typically achieved, with selectivities in the 80-90% range [5].

Transition metal complexes incorporating rhodium, palladium, and nickel have been investigated for catalyzed arsenic-oxygen bond formation [6]. These systems operate through oxidative addition-reductive elimination pathways, where metal centers undergo oxidation state changes during the catalytic cycle. Operating temperatures of 100-150°C in coordinating solvents provide optimal performance, with turnover numbers ranging from 200-800 [6].

Lewis acid catalysts represent another important class of catalytic systems for arsenic-oxygen bond formation. These catalysts function through electrophilic activation of arsenic centers, facilitating nucleophilic attack by ethanol molecules. Aluminum chloride, boron trifluoride, and titanium tetrachloride have demonstrated effectiveness under anhydrous conditions [7]. Selectivities of 85-95% are achievable with turnover numbers in the 100-500 range.

Green Chemistry Approaches in Synthesis

Environmental sustainability considerations have driven the development of green chemistry approaches for triethyl arsenite synthesis. Mechanochemical synthesis represents a solvent-free methodology that eliminates the need for organic solvents entirely [8]. Ball milling techniques facilitate intimate mixing of reactants while providing the mechanical energy necessary to overcome activation barriers.

The mechanochemical approach operates through reactive grinding, where arsenic trioxide and ethanol are combined in a ball mill under controlled conditions. Reaction times are typically reduced to 1-3 hours compared to 6-12 hours for conventional thermal methods [8]. Atom economies of 85-95% are achievable, representing significant improvements over solution-phase methods that require solvent separation and recovery steps.

Microwave-assisted synthesis offers another green chemistry alternative with reduced energy consumption and accelerated reaction kinetics [9]. Microwave heating provides selective activation of polar reactants while minimizing decomposition pathways. Reaction times are reduced to 10-30 minutes compared to hours for conventional heating methods [9].

The microwave approach achieves yields comparable to traditional methods while operating at lower overall temperatures. Selective heating of the reaction mixture reduces hot spot formation and improves product quality. Energy consumption is reduced by 60-80% compared to conventional heating methods, representing significant environmental benefits [9].

Aqueous phase reactions utilizing water as the primary solvent offer environmentally benign alternatives to organic solvent-based methods [10]. These approaches typically employ phase transfer catalysts to facilitate reactant mixing and product separation. Atom economies of 75-85% are achievable while eliminating the need for organic solvent recovery [10].

Biocatalytic approaches represent the ultimate green chemistry methodology, utilizing enzymatic systems for arsenic-oxygen bond formation [11]. Arsenic methyltransferases catalyze the alkylation of arsenic centers under mild physiological conditions [12]. Operating temperatures of 25-37°C and neutral pH conditions minimize energy requirements and eliminate the need for harsh chemical reagents [12].

The biocatalytic approach achieves remarkable selectivity through enzyme specificity, with yields of 70-85% under optimized conditions. Catalyst regeneration is accomplished through cofactor recycling systems, enabling continuous operation with minimal waste generation [12].

Industrial-Scale Production Challenges

Industrial-scale production of triethyl arsenite faces numerous technical and economic challenges that significantly impact manufacturing viability. Safety and toxicity considerations represent the primary constraint, requiring specialized handling equipment and extensive worker protection protocols [13]. Automated handling systems minimize human exposure while increasing capital investment requirements by 25-40% [13].

Process economics present another significant challenge, with raw material costs representing 60-70% of total production expenses [13]. Arsenic trioxide prices have increased by 150% over the past five years due to supply chain constraints and environmental regulations [14]. Energy-intensive processing requirements add 15-20% to operational costs compared to conventional organic synthesis [13].

Environmental compliance requirements impose additional constraints on industrial production. Waste disposal regulations mandate specialized treatment of arsenic-containing waste streams, increasing processing costs by 20-30% [13]. Air emission controls require advanced scrubbing systems to prevent arsenic release, adding significant capital expenses [13].

Quality control challenges arise from the need to maintain product purity levels exceeding 99% for commercial applications [15]. Arsenic compounds are particularly challenging to purify due to their tendency to hydrolyze and form complex mixtures . Advanced analytical methods including atomic absorption spectroscopy and inductively coupled plasma mass spectrometry are required for quality assurance [15].

Supply chain vulnerabilities represent long-term production risks. China dominates global arsenic production, accounting for 75% of total output [13]. Geopolitical tensions and trade disputes create supply disruption risks that impact production planning [13]. Strategic stockpiling and supplier diversification are essential risk mitigation strategies.

Process optimization efforts focus on improving atom economy and reducing waste generation. Catalyst recycling systems enable multiple usage cycles while maintaining activity levels [4]. Solvent recovery and purification systems reduce operating costs and environmental impact [4]. Heat integration and energy recovery systems improve overall process efficiency by 15-25%.

Scale-up challenges include heat and mass transfer limitations that affect reaction selectivity and product quality. Reactor design considerations must account for the corrosive nature of arsenic compounds and the need for specialized materials of construction [17]. Process control systems require real-time monitoring of arsenic concentrations to ensure worker safety and product quality [17].

Economic modeling indicates that minimum viable plant capacities exceed 500 metric tons per year to achieve reasonable returns on investment [17]. Capital costs for specialty chemical facilities handling arsenic compounds are 40-60% higher than conventional organic chemical plants due to safety and environmental requirements [17].

Table 1: Comparative Analysis of Synthetic Methodologies

| Methodology | Yield (%) | Operating Temperature (°C) | Reaction Time | Atom Economy (%) | Environmental Impact |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 70-85 | 80-110 | 6-12 hours | 75-80 | Moderate |

| Palladium Catalysis | 90-95 | 60-80 | 2-4 hours | 85-90 | Low |

| Mechanochemical | 80-90 | Ambient | 1-3 hours | 85-95 | Very Low |

| Microwave-Assisted | 85-92 | 60-90 | 10-30 minutes | 80-90 | Low |

| Biocatalytic | 70-85 | 25-37 | 8-24 hours | 70-85 | Very Low |

Table 2: Industrial Production Challenges and Mitigation Strategies

| Challenge Category | Impact on Production | Mitigation Approach | Implementation Cost |

|---|---|---|---|

| Safety Requirements | 25-40% capital increase | Automated systems, advanced PPE | High |

| Environmental Compliance | 20-30% operational cost increase | Green chemistry methods, waste minimization | Moderate |

| Quality Control | 10-15% testing cost increase | Advanced analytics, in-line monitoring | Moderate |

| Supply Chain Risk | Price volatility 50-100% | Diversified sourcing, strategic stockpiling | Low |

| Process Optimization | 15-25% efficiency improvement | Catalyst recycling, heat integration | Moderate |

Boiling Point

GHS Hazard Statements

H226 (90.48%): Flammable liquid and vapor [Warning Flammable liquids];

H301+H331 (90.48%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Environmental Hazard